![molecular formula C13H19NO B037940 2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one CAS No. 111342-09-7](/img/structure/B37940.png)
2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one, also known as PMA-2, is a psychoactive compound that belongs to the amphetamine family. It is a synthetic drug that is chemically similar to MDMA (3,4-methylenedioxymethamphetamine) and is often sold as a substitute for MDMA. PMA-2 is a potent stimulant that can cause hallucinations, hyperthermia, and other adverse effects.
Mecanismo De Acción
2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one acts as a stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft. This results in increased activity in the central nervous system, leading to the stimulant effects of 2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one.
Biochemical and Physiological Effects
2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one has been shown to have a number of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also causes vasoconstriction, which can lead to organ damage in the long term. 2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one has also been shown to cause hallucinations, paranoia, and other adverse psychological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one has a number of advantages and limitations for lab experiments. It is relatively easy to synthesize and can be used as a tool to study the effects of amphetamines on the central nervous system. However, 2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one is a potent stimulant that can cause adverse effects in animal models. It is also not widely available and can be expensive to synthesize.
Direcciones Futuras
There are several future directions for research on 2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one. One area of interest is the long-term effects of 2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one on the brain and other organs. Another area of interest is the development of new drugs based on the structure of 2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one that have fewer adverse effects. Finally, research on the potential therapeutic uses of 2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one and related compounds is also an area of interest.
Conclusion
In conclusion, 2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one is a synthetic drug that belongs to the amphetamine family. It is a potent stimulant that can cause hallucinations, hyperthermia, and other adverse effects. 2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one has been used in scientific research to study its effects on the central nervous system. It has been found to increase the release of dopamine, norepinephrine, and serotonin in the brain. 2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one has a number of advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Métodos De Síntesis
The synthesis of 2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one involves the reaction of 4-isobutylphenylacetone with ammonium acetate and methylamine. This reaction produces 2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one as a white crystalline powder. The synthesis of 2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one has been used in scientific research to study its effects on the central nervous system. It has been found to increase the release of dopamine, norepinephrine, and serotonin in the brain. 2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one has also been used as a tool to study the mechanism of action of amphetamines and their effects on the brain.
Propiedades
Número CAS |
111342-09-7 |
|---|---|
Nombre del producto |
2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one |
Fórmula molecular |
C13H19NO |
Peso molecular |
205.3 g/mol |
Nombre IUPAC |
2-amino-1-[4-(2-methylpropyl)phenyl]propan-1-one |
InChI |
InChI=1S/C13H19NO/c1-9(2)8-11-4-6-12(7-5-11)13(15)10(3)14/h4-7,9-10H,8,14H2,1-3H3 |
Clave InChI |
MTHGEDVZIWECQK-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)C(C)N |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)C(=O)C(C)N |
Sinónimos |
1-Propanone, 2-amino-1-[4-(2-methylpropyl)phenyl]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






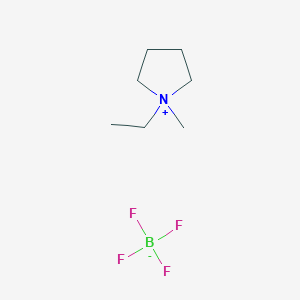
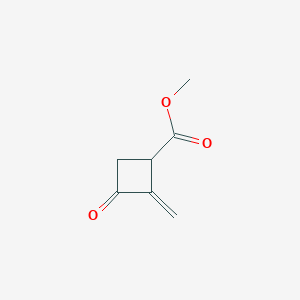

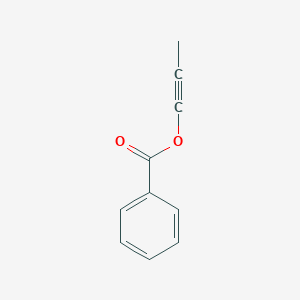
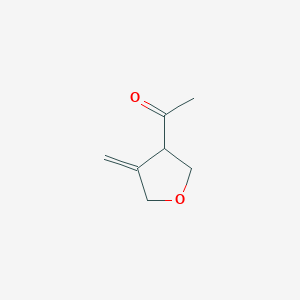
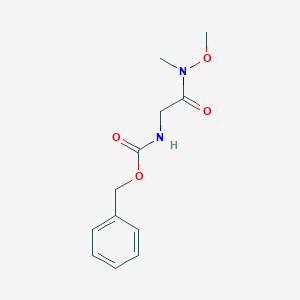
![1-{2,2-Bis[(4-isocyanatophenoxy)methyl]butoxy}-4-isocyanatobenzene](/img/structure/B37879.png)
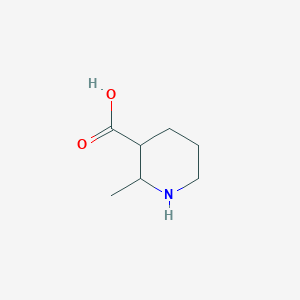
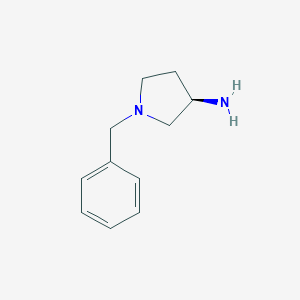
![[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid](/img/structure/B37882.png)
